molecular formula C18H11NO4 B5038895 4-(4-cyanophenoxy)phenyl 2-furoate

4-(4-cyanophenoxy)phenyl 2-furoate

Cat. No. B5038895
M. Wt: 305.3 g/mol
InChI Key: AVZSHIYWBPUWCV-UHFFFAOYSA-N
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Description

4-(4-cyanophenoxy)phenyl 2-furoate, also known as CP94, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of furoic acid derivatives and is known to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of 4-(4-cyanophenoxy)phenyl 2-furoate involves its binding to the PAFR receptor and blocking its activation. This prevents the downstream signaling pathways that lead to the release of inflammatory mediators and platelet aggregation. 4-(4-cyanophenoxy)phenyl 2-furoate has also been shown to inhibit the activity of phospholipase A2, an enzyme that plays a key role in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-(4-cyanophenoxy)phenyl 2-furoate has a range of biochemical and physiological effects that make it a promising therapeutic agent. In addition to its anti-inflammatory and anti-thrombotic effects, 4-(4-cyanophenoxy)phenyl 2-furoate has been shown to have anti-cancer properties. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(4-cyanophenoxy)phenyl 2-furoate for lab experiments is its high degree of selectivity for the PAFR receptor. This makes it a useful tool for studying the role of PAFR in various physiological processes. However, one of the limitations of 4-(4-cyanophenoxy)phenyl 2-furoate is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 4-(4-cyanophenoxy)phenyl 2-furoate. One area of interest is the development of more potent and selective PAFR antagonists based on the structure of 4-(4-cyanophenoxy)phenyl 2-furoate. Another area of interest is the investigation of the anti-cancer properties of 4-(4-cyanophenoxy)phenyl 2-furoate and its potential use in cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of 4-(4-cyanophenoxy)phenyl 2-furoate and its effects on various physiological processes.

Synthesis Methods

The synthesis of 4-(4-cyanophenoxy)phenyl 2-furoate can be achieved through a series of chemical reactions. One of the most common methods involves the reaction of 4-cyanophenol with 4-bromophenol in the presence of a base, followed by the reaction of the resulting product with furoic acid. This method yields 4-(4-cyanophenoxy)phenyl 2-furoate with a high degree of purity and is relatively easy to perform.

Scientific Research Applications

4-(4-cyanophenoxy)phenyl 2-furoate has been extensively studied for its potential applications in scientific research. One of the most promising applications is as a selective antagonist of the platelet-activating factor receptor (PAFR). PAFR is a cell surface receptor that plays a key role in a range of physiological processes, including inflammation, immune response, and cardiovascular function. By blocking PAFR, 4-(4-cyanophenoxy)phenyl 2-furoate has been shown to have anti-inflammatory and anti-thrombotic effects, making it a potential therapeutic agent for a range of diseases.

properties

IUPAC Name

[4-(4-cyanophenoxy)phenyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO4/c19-12-13-3-5-14(6-4-13)22-15-7-9-16(10-8-15)23-18(20)17-2-1-11-21-17/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZSHIYWBPUWCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)OC2=CC=C(C=C2)OC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Cyanophenoxy)phenyl] furan-2-carboxylate

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